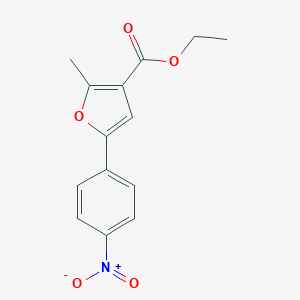
4-Méthyl-1,2,3-thiadiazole-5-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamide and related thiadiazole derivatives involves several methods, including oxidative dimerization of thioamides and reactions with electrophilic reagents. A method for obtaining 4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives by acylation of hydrazones of oxamic acid thiohydrazides has been developed, indicating a versatile approach to thiadiazole synthesis (Yarovenko et al., 2003).
Molecular Structure Analysis
Studies on the molecular structure of thiadiazole derivatives reveal the importance of N H⋯S hydrogen bonding, as observed in the crystal structures of mercapto functionalized 1,3,4-thiadiazoles. These structures are characterized by chains formed via N–H⋯S hydrogen bonds, emphasizing the role of hydrogen bonding in the stabilization of these compounds' structures (Hipler et al., 2003).
Chemical Reactions and Properties
The reactivity of thiadiazole derivatives towards bases and electrophilic agents has been explored, showcasing the versatility of these compounds in chemical transformations. For example, reactions with bases can lead to the formation of thioamides of furylacetic acid, highlighting the thiadiazole ring's reactivity (Remizov et al., 2019).
Physical Properties Analysis
The physical properties of thiadiazole derivatives have been studied, including their fluorescence effects in aqueous solutions. These studies have revealed interesting fluorescence effects, such as dual fluorescence, which are influenced by molecular aggregation and the presence of functional groups (Matwijczuk et al., 2018).
Chemical Properties Analysis
Detailed investigations into the chemical properties of thiadiazole derivatives, such as 4-methylthiadiazole-5-carboxylic acid, have been conducted using density functional theory. These studies offer insights into the electronic structure, spectral features, and hydrogen bonding characteristics of thiadiazole compounds, providing a deeper understanding of their chemical behavior (Singh et al., 2019).
Applications De Recherche Scientifique
Activité antimicrobienne
Le 4-méthyl-1,2,3-thiadiazole-5-carboxamide et ses dérivés ont montré une activité antimicrobienne significative . L'effet antimicrobien potentiel de ces composés a été observé principalement contre les bactéries Gram-positives . Par exemple, un dérivé avec la partie 5-nitro-2-furoyle a montré une bioactivité élevée avec une concentration minimale inhibitrice (CMI) = 1,95-15,62 µg/mL et une concentration minimale bactéricide (CMB)/CMI = 1-4 µg/mL .
Activité antibactérienne
Ces composés se sont également avérés efficaces pour lutter contre les infections bactériennes, en particulier celles causées par des souches résistantes aux antibiotiques et aux chimiothérapeutiques couramment utilisés . Cela fait de la recherche de nouvelles molécules ayant une activité antibactérienne potentielle un objectif de recherche important
Mécanisme D'action
Target of Action
It’s known that thiadiazole derivatives have diverse biological activities and can interact with various targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
For instance, some thiadiazole derivatives can inhibit enzymes, modulate receptor activity, or interfere with cellular processes .
Biochemical Pathways
Thiadiazole derivatives are known to affect various biochemical pathways depending on their targets .
Pharmacokinetics
It’s known that the lipophilicity of a compound can influence its pharmacokinetic properties .
Result of Action
It’s known that thiadiazole derivatives can have various effects at the molecular and cellular levels, such as inhibiting enzyme activity, modulating receptor activity, or interfering with cellular processes .
Safety and Hazards
Orientations Futures
Thiadiazole derivatives have shown promise in various fields, including medicinal chemistry . They have potential as novel, more effective therapeutics, especially in the field of cancer treatment . The future directions for “4-Methyl-1,2,3-thiadiazole-5-carboxamide” specifically are not explicitly mentioned in the available literature.
Analyse Biochimique
Biochemical Properties
It has been found that derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxamide have shown potential antimicrobial effects, mainly against Gram-positive bacteria
Cellular Effects
Some studies have suggested that thiadiazole derivatives, which include 4-Methyl-1,2,3-thiadiazole-5-carboxamide, may have anticancer activities in various in vitro and in vivo models
Molecular Mechanism
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets
Propriétés
IUPAC Name |
4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-2-3(4(5)8)9-7-6-2/h1H3,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWSGYOCBFJBAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380274 | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175136-67-1 | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)







![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)



![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)